molecular formula C19H20N2O5 B2482500 Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate CAS No. 245039-22-9

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate

Cat. No.: B2482500
CAS No.: 245039-22-9
M. Wt: 356.378
InChI Key: IMZGBSLOUCVGGZ-SFQUDFHCSA-N
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Description

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups and an acrylate moiety, making it a valuable molecule in various chemical and pharmaceutical applications.

Properties

IUPAC Name

methyl (E)-3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-8-4-13(5-9-15)18(22)21-17(19(23)26-3)12-20-14-6-10-16(25-2)11-7-14/h4-12,20H,1-3H3,(H,21,22)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGBSLOUCVGGZ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CNC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/NC2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with methyl acrylate under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce methoxyaniline derivatives .

Scientific Research Applications

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate exerts its effects involves interactions with specific molecular targets. The methoxy groups and acrylate moiety play crucial roles in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-methoxyanilino)benzoate
  • Ethyl (4-methoxybenzoyl)aminoacetate
  • 4-Methoxybenzoyl chloride derivatives

Uniqueness

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate, a compound with the molecular formula C19H20N2O5 and CAS number 245039-22-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes methoxy and anilino groups, which are known to influence biological activity. The structural features can be summarized as follows:

PropertyDetails
Molecular FormulaC19H20N2O5
Molar Mass356.37 g/mol
CAS Number245039-22-9
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in disease processes. Specifically, the methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Case Studies

  • Antiviral Efficacy : A study evaluating compounds similar to this compound found that modifications in the aromatic rings significantly influenced antiviral potency against HBV. Compounds with enhanced A3G levels demonstrated increased inhibition of HBV replication .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of related compounds using MTT assays, which measure cell viability post-treatment. Results indicated that certain derivatives possessed selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting a therapeutic window for potential development .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound. Early studies suggest that compounds in this class exhibit favorable pharmacokinetic properties, including metabolic stability and moderate toxicity profiles in animal models . However, detailed studies on this compound specifically are needed to confirm these findings.

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